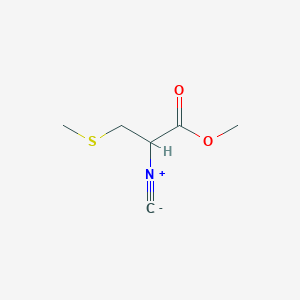
2-Isocyano-3-(methylthio)-propionic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isocyano-3-(methylthio)-propionic acid methyl ester is a chemical compound that belongs to the class of isocyanides Isocyanides are known for their unique reactivity and are used in various chemical reactions, particularly in the synthesis of complex molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-3-(methylthio)-propionic acid methyl ester can be achieved through several methods. One common approach involves the reaction of a suitable precursor with an isocyanide reagent. For example, the reaction of 3-(methylthio)propionic acid with a dehydrating agent such as thionyl chloride, followed by treatment with methyl isocyanide, can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Isocyano-3-(methylthio)-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted isocyanides or amines.
科学的研究の応用
2-Isocyano-3-(methylthio)-propionic acid methyl ester has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Isocyano-3-(methylthio)-propionic acid methyl ester involves its reactivity as an isocyanide. The isocyanide group can interact with various molecular targets, including enzymes and receptors, through nucleophilic addition or substitution reactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-Isocyano-3-phenylpropionic acid methyl ester
- 2-Isocyano-3-(tritylthio)propanoate
- Methyl 2-isocyano-3-[3 (1H)-indolyl] acrylate
Uniqueness
2-Isocyano-3-(methylthio)-propionic acid methyl ester is unique due to the presence of the methylthio group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.
特性
分子式 |
C6H9NO2S |
|---|---|
分子量 |
159.21 g/mol |
IUPAC名 |
methyl 2-isocyano-3-methylsulfanylpropanoate |
InChI |
InChI=1S/C6H9NO2S/c1-7-5(4-10-3)6(8)9-2/h5H,4H2,2-3H3 |
InChIキー |
KVSWZLHAHNWLGR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CSC)[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


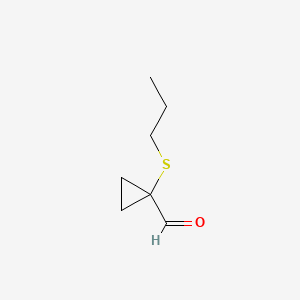

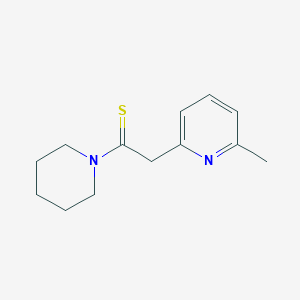
![3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI)](/img/structure/B13816196.png)
![1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13816197.png)
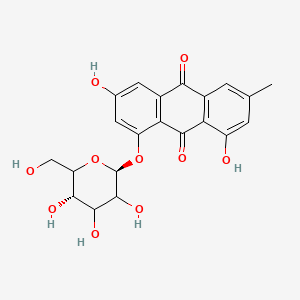
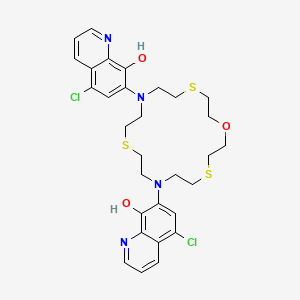
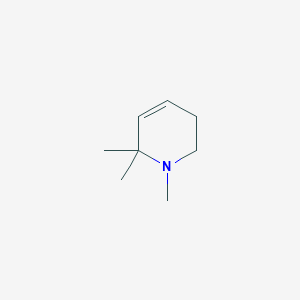

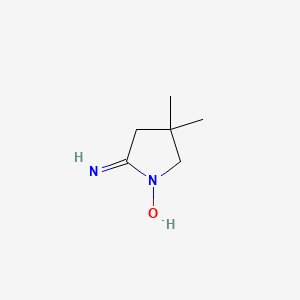
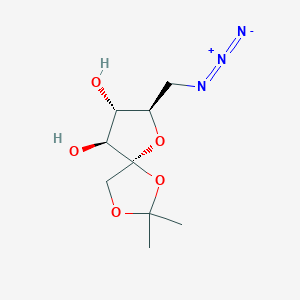


![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
